molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-二氧杂环己硼烷-2-基)-9,9-双(2-乙基己基)芴-2-基]-1,3,2-二氧杂环己硼烷 CAS No. 344782-49-6

2-[7-(1,3,2-二氧杂环己硼烷-2-基)-9,9-双(2-乙基己基)芴-2-基]-1,3,2-二氧杂环己硼烷

货号: B1587816
CAS 编号: 344782-49-6
分子量: 558.4 g/mol
InChI 键: LGBZRFAFRYBGTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane” is a type of organic compound that contains boron atoms . It is related to other compounds such as “2-(2-Cyanophenyl)-1,3,2-dioxaborinane”, which is used in the synthesis of AMPA receptor antagonists .


Molecular Structure Analysis

The molecular formula of this compound is C35H52B2O4 . It contains a fluorene core structure, which is a type of polycyclic aromatic hydrocarbon, with two boron atoms and four oxygen atoms attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 558.407 . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.9±48.0 °C at 760 mmHg, and a melting point of 126-130ºC (lit.) .

科学研究应用

传感应用

硼酸和硼酸酯由于其与二醇形成可逆共价键的能力而广泛应用于传感应用中,而二醇存在于糖类等生物分子中。 此特性在葡萄糖传感器和其他均相测定或非均相检测系统中得到利用 .

药物递送系统

硼酸酯在药物递送系统中发挥着至关重要的作用,通过增强药物穿过模型膜的渗透性。 它们与二醇的相互作用可以改变药物的静电或亲脂性,从而提高其有效性 .

自修复材料

硼酸酯的可逆键合能力也使其适用于自修复材料的制备。 这些材料由于硼酸酯键的动态特性,可以在损坏后自我修复 .

催化和有机合成

硼酸酯是有机合成中必不可少的成分,作为催化剂和 Suzuki 交叉偶联等反应的反应伙伴。 它们对复杂分子的构建有很大贡献 .

医药应用

包括酯类在内的硼酸化合物在医药中因其抗真菌、抗菌、抗癌和抗原生动物的特性而被使用。 它们还用作检测活性氧物质的探针 .

聚合物体系

硼酸基键合应用于各种聚合物体系中,从商用热塑性塑料到低分子量热固性树脂。 它们的快速交换动力学使其适合于开发聚合物中的动态交联 .

分离和固定

硼酸由于其独特的化学性质,用作分离和固定糖蛋白的配体。 这种应用在传感以及分析和制备生物化学中都很重要 .

生化分析

Biochemical Properties

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the boron atoms in the dioxaborinane rings, which can form reversible covalent bonds with the active sites of these enzymes .

Cellular Effects

The effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant genes. Additionally, it can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the rate of glycolysis .

Molecular Mechanism

The molecular mechanism of action of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane involves several key interactions at the molecular level. It binds to specific biomolecules, such as transcription factors and enzymes, through its boron atoms. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that its effects on cellular function can diminish over time due to this degradation. In vitro studies have demonstrated that its stability can be enhanced by storing it under inert conditions .

Dosage Effects in Animal Models

The effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced antioxidant responses and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects .

Metabolic Pathways

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, such as the cytoplasm and mitochondria. The compound’s distribution is influenced by its lipophilic nature, which allows it to readily cross cell membranes .

Subcellular Localization

The subcellular localization of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two boronic acid derivatives, followed by a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "1,3-propanediol", "Sodium carbonate", "Palladium(II) acetate", "Triphenylphosphine", "1,4-dioxane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "Starting material: Fluorene-9-carboxylic acid", "Reaction conditions: Boron tribromide, 1,4-dioxane", "Step 2: Synthesis of 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Starting material: 9,9-bis(2-ethylhexyl)fluorene", "Reaction conditions: Bromine, acetic acid", "Step 3: Coupling of boronic acid derivatives", "Starting materials: 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid, 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, sodium carbonate", "Step 4: Suzuki-Miyaura cross-coupling reaction", "Starting material: Coupled boronic acid derivatives", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, ethanol" ] }

344782-49-6

分子式

C35H52B2O4

分子量

558.4 g/mol

IUPAC 名称

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane

InChI

InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3

InChI 键

LGBZRFAFRYBGTM-UHFFFAOYSA-N

SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5

规范 SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。